3-Chloro-2-ethylphenol
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Overview
Description
3-Chloro-2-ethylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a chlorine atom and an ethyl group substituting the hydrogen atoms at the 3rd and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-chlorophenol with ethyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydrogen atom at the 2nd position with an ethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst like ferric chloride. This process ensures high yield and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
3-Chloro-2-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethyl group influence its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylphenol
- 4-Chloro-2-ethylphenol
- 3-Chloro-4-ethylphenol
Comparison
Compared to its analogs, 3-Chloro-2-ethylphenol exhibits unique reactivity due to the specific positioning of the chlorine and ethyl groups. This positioning influences its chemical behavior, making it distinct in terms of its reactivity and applications.
Properties
Molecular Formula |
C8H9ClO |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-2-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
UYGIWNGEPBDGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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